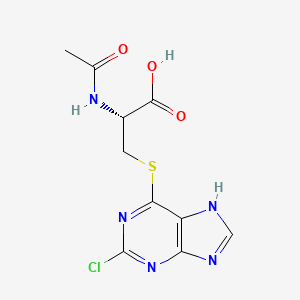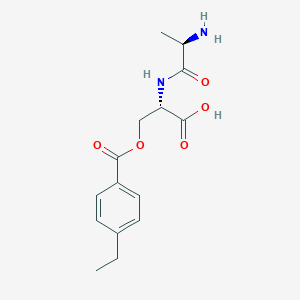
D-Alanyl-O-(4-ethylbenzoyl)-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Alanyl-O-(4-ethylbenzoyl)-L-serine: is a synthetic compound that combines the amino acids D-alanine and L-serine with a 4-ethylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Alanyl-O-(4-ethylbenzoyl)-L-serine typically involves the following steps:
Protection of Functional Groups: Protect the amino and hydroxyl groups of D-alanine and L-serine to prevent unwanted side reactions.
Coupling Reaction: Use a coupling reagent such as dicyclohexylcarbodiimide (DCC) to link the D-alanine and L-serine molecules.
Introduction of 4-Ethylbenzoyl Group: React the intermediate product with 4-ethylbenzoyl chloride in the presence of a base like triethylamine.
Deprotection: Remove the protecting groups to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed.
Chemical Reactions Analysis
Types of Reactions
D-Alanyl-O-(4-ethylbenzoyl)-L-serine: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions could involve agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions might occur at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
D-Alanyl-O-(4-ethylbenzoyl)-L-serine:
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for potential therapeutic effects.
Industry: Utilized in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which D-Alanyl-O-(4-ethylbenzoyl)-L-serine exerts its effects would involve its interaction with specific molecular targets, such as enzymes or receptors. The 4-ethylbenzoyl group might enhance its binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
D-Alanyl-L-serine: Lacks the 4-ethylbenzoyl group, which may affect its reactivity and applications.
L-Alanyl-O-(4-ethylbenzoyl)-L-serine: Different stereochemistry, which could influence its biological activity.
Uniqueness
The presence of the 4-ethylbenzoyl group in D-Alanyl-O-(4-ethylbenzoyl)-L-serine makes it unique compared to other similar compounds, potentially offering distinct chemical and biological properties.
Properties
CAS No. |
921933-80-4 |
|---|---|
Molecular Formula |
C15H20N2O5 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-(4-ethylbenzoyl)oxypropanoic acid |
InChI |
InChI=1S/C15H20N2O5/c1-3-10-4-6-11(7-5-10)15(21)22-8-12(14(19)20)17-13(18)9(2)16/h4-7,9,12H,3,8,16H2,1-2H3,(H,17,18)(H,19,20)/t9-,12+/m1/s1 |
InChI Key |
TVXZIVBFYQOHCT-SKDRFNHKSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)OC[C@@H](C(=O)O)NC(=O)[C@@H](C)N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OCC(C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


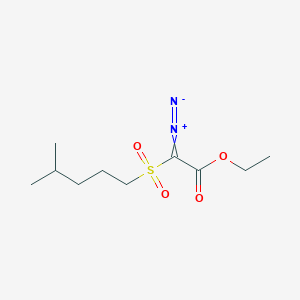
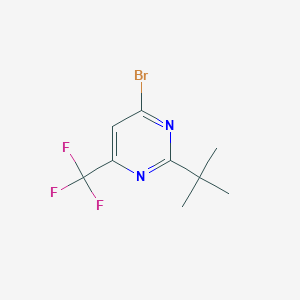

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-phenoxypropanamide](/img/structure/B12630933.png)
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(1-methylethyl)-](/img/structure/B12630935.png)
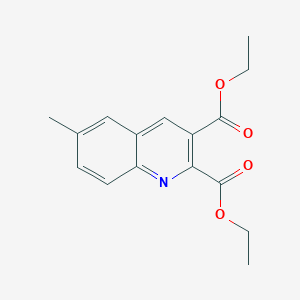
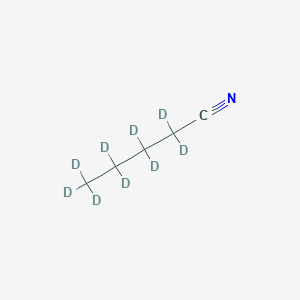
![5,11-Bis(benzyloxy)-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one](/img/structure/B12630970.png)
![(1-Benzofuran-5-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12630975.png)
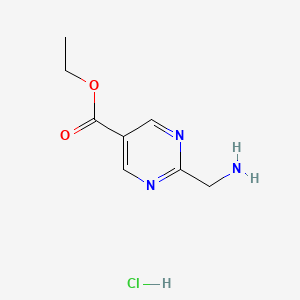

![N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide](/img/structure/B12630988.png)
![1-[4-(3-Phenylpropyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B12630994.png)
